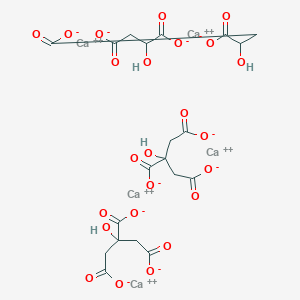
(R)-3-Methyl-1-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyl-1-hexanol is an organic compound belonging to the class of alcohols. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule. This compound is characterized by a hydroxyl group (-OH) attached to a carbon chain, which includes a methyl group at the third position. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Methyl-1-hexanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-methyl-1-hexanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, ®-3-Methyl-1-hexanol is often produced through catalytic hydrogenation of 3-methyl-1-hexanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-3-Methyl-1-hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-1-hexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 3-methylhexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-1-chlorohexane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 3-Methyl-1-hexanone.
Reduction: 3-Methylhexane.
Substitution: 3-Methyl-1-chlorohexane.
Scientific Research Applications
®-3-Methyl-1-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used as a solvent and an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which ®-3-Methyl-1-hexanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group allows it to form hydrogen bonds, which can affect its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(S)-3-Methyl-1-hexanol: The enantiomer of ®-3-Methyl-1-hexanol, differing only in the spatial arrangement of atoms.
3-Methyl-2-hexanol: A structural isomer with the hydroxyl group at the second position.
3-Methyl-1-pentanol: A shorter carbon chain analog.
Uniqueness: ®-3-Methyl-1-hexanol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer and structural isomers. Its specific interactions with chiral environments make it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
86423-92-9 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(3R)-3-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
YGZVAQICDGBHMD-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@@H](C)CCO |
Canonical SMILES |
CCCC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)







![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)

![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)


